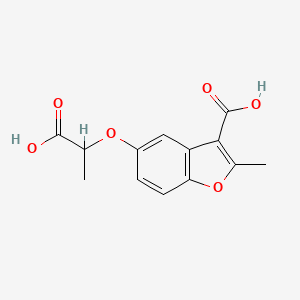

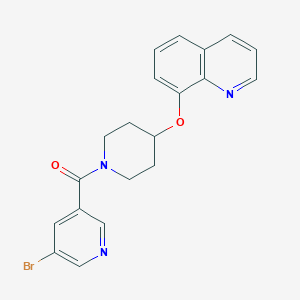

![molecular formula C12H15ClO B3008534 (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol CAS No. 2260937-76-4](/img/structure/B3008534.png)

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is a chiral molecule that is part of a broader class of organic compounds featuring a cyclopentan-1-ol core structure. The presence of a 3-chlorophenyl group suggests potential for interaction with various biological targets, and the chirality indicates that it may exist in different enantiomeric forms, each with potentially distinct biological activities.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been explored in the literature. For instance, the preparation of methyl (1R,2S,5S)- and (1S,2R,5R)-2-amino-5-tert-butyl-cyclopentane-1-carboxylates was achieved through the parallel kinetic resolution of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate . This method could potentially be adapted for the synthesis of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol by introducing the appropriate 3-chlorophenyl moiety and controlling the stereochemistry during the resolution process.

Molecular Structure Analysis

The molecular structure of compounds closely related to (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol has been characterized using various spectroscopic techniques. For example, the crystal structure of a similar compound, (1R,2R,3R,5S)-3-(3-chlorophenyl)-1-hydroxy-2-methyl-6-phenyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one, was determined by X-ray crystallography . The study revealed the presence of intermolecular hydrogen bonds and the cis configuration of the methyl and chlorophenyl groups, which could imply that the (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol may also exhibit similar intermolecular interactions and stereochemical configurations.

Chemical Reactions Analysis

While the specific chemical reactions of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol are not detailed in the provided papers, the structural motifs present in the molecule suggest that it could undergo reactions typical of alcohols and chloroaromatics. These might include substitution reactions where the chlorophenyl group could be replaced or modified, or the alcohol could be converted into other functional groups through oxidation or esterification.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol can be inferred from related structures. The presence of the hydroxyl group indicates that it is likely to be polar and capable of forming hydrogen bonds, as seen in the related compound characterized by X-ray crystallography . The chlorophenyl group contributes to the molecule's overall lipophilicity, which could affect its solubility and interaction with biological membranes. The chiral centers in the molecule would also influence its optical properties, such as specific rotation.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of complex organic structures, where its crystal structure and molecular configuration were investigated using techniques like X-ray crystallography. This research contributes to our understanding of the compound's physical and chemical properties (Wu, Guo, Zhang, & Xia, 2015).

Bio-Isosteres in Drug Design

- Although excluding direct drug use and dosage information, it's notable that similar cyclopentane derivatives have been studied for their potential as bio-isosteres in drug design. These compounds can mimic the functional groups in drugs, thus offering new avenues for pharmaceutical development (Ballatore et al., 2014).

Fungicidal Activity

- Compounds structurally related to (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol have been investigated for their fungicidal properties, particularly in agricultural applications. Such research contributes to understanding how structural variations in these compounds influence their biological activity (Baldwin & Wiggins, 1984).

Nanoparticle Delivery Systems in Agriculture

- In agricultural science, similar compounds have been explored as part of nanoparticle delivery systems. These systems aim to improve the efficacy and reduce the environmental impact of agricultural chemicals (Campos et al., 2015).

Stereochemistry and Synthesis

- The stereochemistry of compounds like (1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol is crucial in synthetic organic chemistry. Studies have been conducted on the stereochemical basis for activities of structurally related compounds, which helps in understanding the impact of molecular orientation on chemical reactions (Hasan et al., 1996).

Environmental Impact

- Research has also focused on the environmental impact of structurally similar compounds, especially in the context of their use in agriculture and potential toxicological effects (Reese & Thompson, 1988).

Kinetic Studies

- Kinetic studies involving similar cyclopentane derivatives provide insights into the reaction mechanisms and synthesis pathways of complex organic compounds (Davies et al., 2003).

Eigenschaften

IUPAC Name |

(1R,2S)-2-[(3-chlorophenyl)methyl]cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c13-11-5-1-3-9(8-11)7-10-4-2-6-12(10)14/h1,3,5,8,10,12,14H,2,4,6-7H2/t10-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODOSUXIFIKCCI-CMPLNLGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-[(3-Chlorophenyl)methyl]cyclopentan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

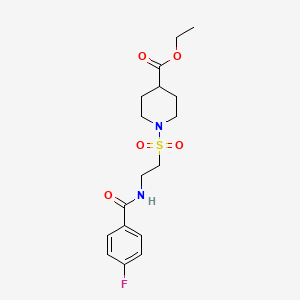

![1-[4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B3008463.png)

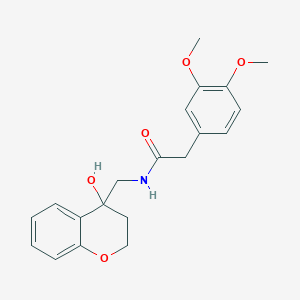

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B3008468.png)

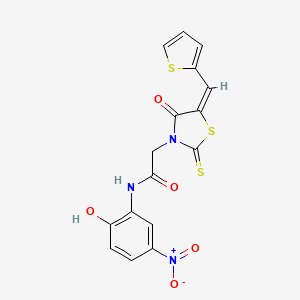

![1-{[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyl-1,4-dihydro-2,3-pyrazinedione](/img/structure/B3008469.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B3008471.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3008473.png)